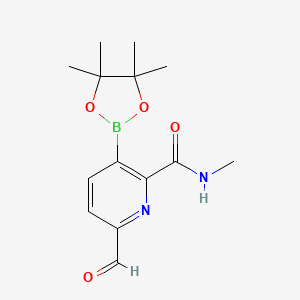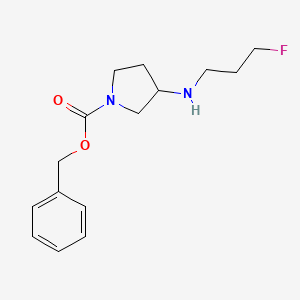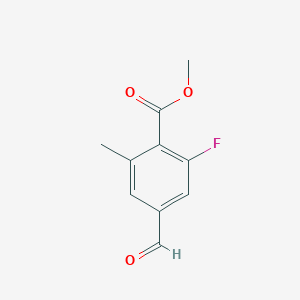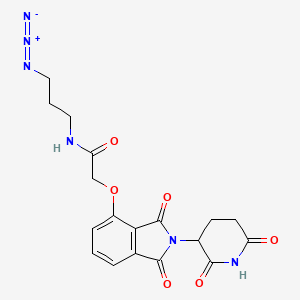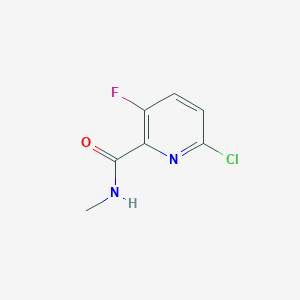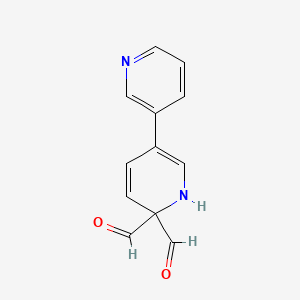
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde is a heterocyclic compound that features a pyridine ring substituted with an aldehyde group at the 2-position and a pyridin-3-yl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with a suitable pyridin-3-yl derivative. One common method involves the use of a base-catalyzed reaction in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-pyridin-3-yl-1H-pyridine-2-carboxylic acid.
Reduction: 5-pyridin-3-yl-1H-pyridine-2-methanol.
Substitution: 5-pyridin-3-yl-1H-pyridine-2-nitro or 5-pyridin-3-yl-1H-pyridine-2-halide.
科学的研究の応用
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
2,2’-bipyridine-5,5’-dicarbaldehyde: Similar structure but with aldehyde groups at the 5,5’-positions.
3,3’-bipyridine-2,2’-dicarbaldehyde: Similar structure but with aldehyde groups at the 2,2’-positions.
4,4’-bipyridine-2,2’-dicarbaldehyde: Similar structure but with aldehyde groups at the 2,2’-positions.
Uniqueness
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde is unique due to the specific positioning of the pyridin-3-yl group and the aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-12(9-16)4-3-11(7-14-12)10-2-1-5-13-6-10/h1-9,14H |
InChIキー |
IITJMSCHVDYZCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CNC(C=C2)(C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




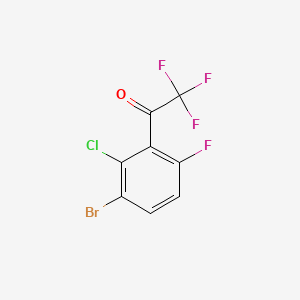
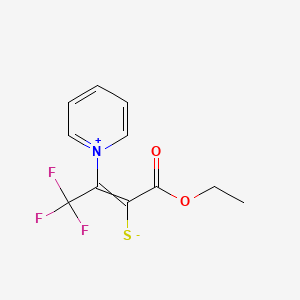
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)

